molecular formula C13H17NO3 B3020571 N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide CAS No. 2411226-70-3

N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide

Cat. No.: B3020571
CAS No.: 2411226-70-3
M. Wt: 235.283
InChI Key: AGDGTHQHMZVTQR-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide is an organic compound with a complex structure that includes an oxirane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide typically involves the reaction of 2-methoxy-2-phenylpropylamine with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reactors can help in optimizing the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The oxirane ring can be opened through nucleophilic substitution reactions, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to open the oxirane ring under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile used.

Scientific Research Applications

N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This can result in the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2-phenylethenyl)-3-phenyl-2-oxiranecarboxamide
  • N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide

Uniqueness

N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide is unique due to its specific structural features, such as the presence of both an oxirane ring and a carboxamide group

Properties

IUPAC Name

N-(2-methoxy-2-phenylpropyl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(16-2,10-6-4-3-5-7-10)9-14-12(15)11-8-17-11/h3-7,11H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDGTHQHMZVTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CO1)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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